molecular formula C3H6O4 B055891 Glyceric acid CAS No. 118916-26-0

Glyceric acid

Cat. No.: B055891
CAS No.: 118916-26-0
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceric acid, a three-carbon organic acid bearing both hydroxyl and carboxyl functional groups, serves as a critical biochemical intermediate in several key metabolic pathways, making it a valuable compound for life science research. Its primary research value lies in the study of the glycerate pathway, a photorespiratory cycle in plants where it is phosphorylated to 3-phosphoglycerate, thereby salvaging carbon and mitigating the negative impacts of rubisco's oxygenase activity. Researchers utilize this compound to investigate metabolic flux, enzyme kinetics (particularly of glycerate kinase), and cellular responses to oxidative stress. Furthermore, it is a key molecule for probing disorders of serine and glycine biosynthesis in mammalian systems, as it sits at a metabolic branch point. In microbiological studies, this compound serves as a carbon source for various bacteria, enabling investigations into microbial metabolism and catabolic pathway engineering. Its mechanism of action in these contexts is primarily as a direct substrate or allosteric modulator within enzymatic reactions, influencing energy production and anabolic precursor synthesis. This reagent is essential for advancing our understanding of fundamental biochemistry in plant, mammalian, and microbial systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropanoic acid
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InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
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InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
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CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Foundational & Exploratory

Glyceric Acid: The Neglected Architect of Prebiotic Metabolic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While amino acids and ribonucleotides dominate the narrative of chemical evolution, glyceric acid (GA) has emerged as a silent but critical architect of primordial metabolism. This three-carbon sugar acid (


) occupies a unique intersection between prebiotic synthesis, metabolic compartmentalization, and thermodynamic stability.

This guide provides a technical deep-dive into the utility of this compound as a prebiotic precursor. We move beyond theoretical conjecture to provide reproducible experimental protocols for synthesizing GA under early-Earth conditions, polymerizing it into functional polyesters, and utilizing these structures to model protocellular assembly. For modern drug development, these "primitive" polyesters offer novel, biodegradable delivery vectors that mimic the self-assembly properties of early life.

The Glycerate Imperative: Mechanistic Grounding

The "Glycerate Bridge" Hypothesis

This compound serves as a bidirectional bridge in chemical evolution:

  • Upstream Connectivity: It is a direct oxidation product of glycerol (a lipid backbone) and glyceraldehyde (a sugar precursor).

  • Downstream Complexity: It is the immediate precursor to phosphoglycerates (2-PGA, 3-PGA), the energetic currency of glycolysis and the TCA cycle.

Unlike amino acids, which require complex condensation mechanisms to polymerize in water, this compound belongs to the class of


-hydroxy acids (AHAs). AHAs possess a thermodynamic advantage: they can polymerize via simple esterification during wet-dry cycles, forming polyesters  that spontaneously assemble into membraneless organelles.
Chemical Pathways

The following diagram illustrates the central role of this compound in connecting cosmic synthesis (ices) to terrestrial metabolism (glycolysis).

GlycericAcidPathway cluster_cosmic Cosmic/Ice Phase cluster_terrestrial Terrestrial/Aqueous Phase cluster_assembly Protocell Assembly CO2 CO2 + Ethylene Glycol Radicals Radical Recombination (HOCO + HOCHCH2OH) CO2->Radicals UV/GCR (10K) GA This compound (GA) Radicals->GA Warm-up Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Oxidation Glyceraldehyde->GA Cannizzaro/Oxidation PGA Phosphoglycerates (2-PGA / 3-PGA) GA->PGA Phosphorylation Serine Serine GA->Serine Transamination Polyester Poly(this compound) GA->Polyester Wet-Dry Cycling (The Ratchet) Droplet Membraneless Microdroplets Polyester->Droplet Rehydration

Figure 1: The Centrality of this compound. The pathway connects abiotic synthesis in interstellar ices to terrestrial polyesterification and metabolic integration.

Experimental Protocols

The following protocols are designed for researchers validating prebiotic pathways or developing AHA-based delivery systems.

Protocol A: Abiotic Synthesis (The "Cosmic" Route)

Objective: Synthesize racemic this compound from simple ice precursors, simulating interstellar delivery.

Reagents:

  • Carbon Dioxide (

    
    )
    
  • Ethylene Glycol (

    
    )
    
  • Substrate: Silver wafer (for IR spectroscopy) or Gold (for MS)

Methodology:

  • Deposition: In a high-vacuum chamber (

    
     Torr), co-deposit 
    
    
    
    and ethylene glycol onto a substrate cooled to 10 K . Target a ratio of 1:1.
  • Irradiation: Expose the ice mixture to energetic electrons (5 keV) or Lyman-

    
     UV photons for 60 minutes. This generates the hydroxycarbonyl radical (
    
    
    
    ) and the 1,2-dihydroxyethyl radical.
  • Annealing: Gradually warm the substrate to 300 K at a rate of 1 K/min.

  • Reaction: As the ice matrix sublimates, the radicals recombine barrierlessly to form this compound.

  • Validation: Analyze via PI-ReTOF-MS (Photoionization Reflectron Time-of-Flight Mass Spectrometry). Look for the molecular ion peak at

    
    .
    
Protocol B: The "Polymerization Ratchet" (Terrestrial Assembly)

Objective: Drive the thermodynamically disfavored polymerization of GA in water to form functional polyesters.

Principle: Polymerization in water is fighting entropy. By utilizing a wet-dry cycle , we remove water (driving esterification) and then rehydrate (allowing mixing and selection), creating a "ratchet" that favors longer oligomers over time.[1]

Reagents:

  • This compound (1 M aqueous solution, pH adjusted to 2-3)

  • Optional:

    
     (10-50 mM) as a catalyst/stabilizer.
    

Workflow:

  • Preparation: Aliquot 500

    
    L of 1 M GA solution into borosilicate glass vials.
    
  • Dry Phase (Esterification):

    • Place open vials in a heating block at 80°C .

    • Incubate for 12–24 hours . Water evaporates, concentrating monomers and driving ester bond formation.[1][2][3]

    • Result: Formation of a viscous, oligomeric film/gel.

  • Wet Phase (Redistribution):

    • Add 500

      
      L of ultrapure water.
      
    • Seal vials and heat at 60°C for 4–6 hours.

    • Note: This step hydrolyzes unstable bonds but redistributes monomers to growing chains.

  • Cycling: Repeat steps 2 and 3 for 7–14 cycles .

  • Harvest: After the final dry phase, rehydrate to form a turbid suspension containing membraneless microdroplets .

RatchetProtocol Step1 1. Monomer Soln (1M this compound) Step2 2. Dry Phase (80°C, 24h) -H2O Step1->Step2 Step3 3. Oligomer Film (Gel Phase) Step2->Step3 Step4 4. Rehydration (+H2O, 60°C) Step3->Step4 Step4->Step2 Repeat 7-14x (The Ratchet) Step5 5. Microdroplets (Self-Assembly) Step4->Step5 Final Cycle

Figure 2: The Polymerization Ratchet Workflow. Cyclic dehydration drives the system far from equilibrium, yielding high-molecular-weight polyesters.

Quantitative Data: Stability & Yield

The following data summarizes the stability of this compound compared to other prebiotic monomers, highlighting its suitability for the harsh conditions of early Earth.

ParameterThis compound (GA)Lactic Acid (LA)Amino Acids (Gly)Significance
Polymerization

Positive (requires input)PositiveHighly PositiveGA polymerizes more readily than amino acids in wet-dry cycles.
Thermal Stability High (>120°C)High (>120°C)Moderate (decarboxylates)GA survives the "Dry Phase" temperatures required for synthesis.
Oligomer Length (7 cycles) 8–12 mers10–15 mers2–3 mersGA forms functional lengths capable of folding/assembly.
Droplet Stability High (in saline)ModerateN/A (aggregates)GA polyesters form robust protocells in ocean-like salinity.

Implications for Drug Development

The study of prebiotic this compound is not merely historical; it offers a blueprint for synthetic biology and drug delivery :

  • Biodegradable Vectors: Poly(this compound) is a polyester, similar to PLGA (Poly-lactic-co-glycolic acid) used in FDA-approved devices. However, the pendant hydroxyl group on GA allows for post-polymerization functionalization (e.g., attaching drugs or targeting ligands) without breaking the backbone.

  • Membraneless Organelles: The microdroplets formed in Protocol B mimic cellular condensates (like P-granules). These can be engineered to sequester specific enzymes or nucleic acids, creating synthetic bioreactors for cell-free protein synthesis.

References

  • Kaiser, R. I., et al. (2024). Formation of this compound in interstellar ices. Science Advances. Link

  • Jia, T. Z., et al. (2019). Membraneless polyester microdroplets as primordial compartments at the origins of life. PNAS. Link

  • Mamajanov, I., et al. (2014). Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers.[3] Macromolecules.[1][2][3][4] Link

  • Patel, B. H., et al. (2015). Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism. Nature Chemistry. Link

  • Chandru, K., et al. (2018). Simple prebiotic synthesis of high diversity polyester microdroplets. Communications Chemistry. Link

  • Weber, A. L. (1989). Model of early self-replication based on covalent complementarity. Origins of Life and Evolution of Biospheres. Link

Sources

An In-depth Technical Guide to the Chemical Structure and Chirality of 2,3-Dihydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Dihydroxypropanoic acid, commonly known as glyceric acid, is a three-carbon sugar acid of significant interest in metabolic research, clinical diagnostics, and as a chiral building block in the pharmaceutical and cosmetic industries.[1][2] Its structure contains a single stereocenter, giving rise to two distinct, non-superimposable mirror-image isomers, or enantiomers. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, and analytical determination of this compound's chirality. It is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this molecule's fundamental properties.

Core Chemical Structure and Significance

2,3-Dihydroxypropanoic acid (C₃H₆O₄) is an organic compound featuring a propanoic acid backbone substituted with hydroxyl (-OH) groups at the C2 and C3 positions.[1] This structure, containing both carboxylic acid and alcohol functional groups, makes it a versatile precursor in organic synthesis.[1][3]

In biological systems, phosphorylated derivatives of this compound are crucial intermediates in the central metabolic pathway of glycolysis, including 3-phosphothis compound and 2-phosphothis compound.[4] The molecule also plays a role in the biosynthesis of amino acids like serine.[4] Its natural occurrence has been identified in various plants and as a metabolite in humans.[5][6] Aberrant levels of the D-enantiomer are associated with rare metabolic disorders such as D-glyceric aciduria, highlighting the stereospecificity of biological systems.[5][6]

The Principle of Chirality in 2,3-Dihydroxypropanoic Acid

The key to understanding the stereochemistry of this compound lies in the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image, much like a left and right hand.[7]

The Chiral Center: The source of chirality in 2,3-dihydroxypropanoic acid is the central carbon atom (C2). This carbon is bonded to four different substituent groups:

  • A hydrogen atom (-H)

  • A hydroxyl group (-OH)

  • A carboxylic acid group (-COOH)

  • A hydroxymethyl group (-CH₂OH)

An atom bonded to four distinct groups is known as a chiral center or stereocenter.[7] The presence of this single chiral center means that this compound can exist as a pair of enantiomers.

Nomenclature and Stereochemical Representation

To unambiguously describe the three-dimensional arrangement of atoms in each enantiomer, chemists employ standardized nomenclature systems.

Fischer Projections: The D/L System

The D/L naming convention, originally developed by Emil Fischer for carbohydrates, is a two-dimensional method to represent the 3D structure of a chiral molecule.[8]

Conventions for Drawing Fischer Projections:

  • The carbon chain is drawn vertically, with the most oxidized carbon (the carboxylic acid group, -COOH) at the top.[8][9][10]

  • The intersection of the horizontal and vertical lines represents the chiral carbon (C2).[8]

  • Vertical lines represent bonds pointing away from the viewer, while horizontal lines represent bonds pointing towards the viewer.[8]

Using these rules, the two enantiomers of this compound are distinguished as follows:

  • D-Glyceric Acid: The hydroxyl group (-OH) on the chiral center is positioned on the right .[9]

  • L-Glyceric Acid: The hydroxyl group (-OH) on the chiral center is positioned on the left .[9]

Fischer_Projections cluster_D cluster_L D_COOH COOH D_Center H — C — OH D_COOH->D_Center D_CH2OH CH₂OH D_Center->D_CH2OH L_COOH COOH L_Center OH — C — H L_COOH->L_Center L_CH2OH CH₂OH L_Center->L_CH2OH

Caption: Fischer projections of D- and L-Glyceric Acid.

Cahn-Ingold-Prelog (CIP) System: The R/S Designation

The Cahn-Ingold-Prelog (CIP) system provides a more universal and systematic method for assigning the absolute configuration of a chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[11]

The assignment process follows a set of sequence rules:

  • Prioritize Substituents: The four groups attached to the chiral center are ranked by priority based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number equals higher priority.[12][13][14]

  • Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority #4) points away from the viewer.[11][13]

  • Trace the Path: A path is traced from the highest priority group (#1) to the second (#2) to the third (#3).

  • Assign Configuration:

    • If the path is clockwise , the configuration is R .[11]

    • If the path is counter-clockwise , the configuration is S .[11]

Application to this compound: For the chiral center (C2) in this compound, the priorities are:

  • -OH (Oxygen, atomic number 8)

  • -COOH (Carbon bonded to two oxygens)[14][15]

  • -CH₂OH (Carbon bonded to one oxygen and two hydrogens)

  • -H (Hydrogen, atomic number 1)

  • D-Glyceric Acid is (R)-2,3-dihydroxypropanoic acid. When its lowest priority group (-H) is oriented away, the path from -OH (1) → -COOH (2) → -CH₂OH (3) is clockwise.

  • L-Glyceric Acid is (S)-2,3-dihydroxypropanoic acid. Its path is counter-clockwise.[3][4]

CIP_Rules cluster_R (R)-Glyceric Acid Priority Assignment C2 C2 OH -OH C2->OH Priority 1 (O > C) COOH -COOH C2->COOH Priority 2 (C-O,O,H > C-O,H,H) CH2OH -CH₂OH C2->CH2OH Priority 3 H -H C2->H Priority 4 (Lowest) Polarimetry_Workflow A 1. Prepare Standardized Solution (known c) C 3. Fill Sample Cell (known pathlength l) A->C B 2. Calibrate Polarimeter with Solvent Blank (α=0) B->C D 4. Measure Observed Rotation (α) C->D E 5. Calculate Specific Rotation [α] = α / (l × c) D->E F 6. Compare to Literature Values & Identify Enantiomer E->F

Caption: Experimental workflow for chirality determination by polarimetry.

Conclusion

2,3-dihydroxypropanoic acid is a structurally simple molecule whose single chiral center gives rise to profound stereochemical complexity. The distinction between its (R) and (S) enantiomers, designated D and L respectively, is not merely an academic exercise but is fundamental to its role in biological pathways and its application in stereospecific synthesis. A thorough understanding of its structure, nomenclature systems (Fischer and CIP), and the experimental techniques used to verify its chirality, such as polarimetry, is essential for professionals in drug development, biochemistry, and organic chemistry.

References

  • Grokipedia. (n.d.). This compound.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., Marks, J. H., Turner, D. A., et al. (2025, November 22). Single atom–cluster synergy in Ag catalysts enables chiral this compound from biomass. Science Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439194, (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Cahn-Ingold-Prelog Priority Rules. Retrieved from [Link]

  • Filo. (2025, December 3). Draw Fischer projections for both the D and L isomers of the following: a. 2,3-dihydroxypropanoic acid. Retrieved from [Link]

  • Chegg. (2021, December 3). Draw a Fischer projection of the molecule that would produce L-glyceric acid if it were treated with Benedict's reagent. Retrieved from [Link]

  • GCWK. (n.d.). 1.3 chiral molecules-enantiomerism. Retrieved from [Link]

  • Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (n.d.). Application of this compound to Bio-related Functional Materials and Improvement of Microbial Production. Journal of Japan Oil Chemists' Society. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Fischer Projections. Retrieved from [Link]

  • YouTube. (2023, December 18). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. Retrieved from [Link]

  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer projection. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

  • Astrobiology Web. (2024, March 21). Formation Of this compound - An Important Component Of Life - In Space. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chirality and Enantiomers. Retrieved from [Link]

  • Quora. (2021, February 3). How many stereo isomers does -2,3-Dihydroxybutanedioic acid have? And how many of these isomers will be chiral? Retrieved from [Link]

  • LookChem. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

  • American Chemical Society. (2025, April 28). D-Glyceric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer projections of D and L-glyceric aldehyde. Rules of classification aldoses to the D or L group. Retrieved from [Link]

  • Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 6). Why does the optical rotation prefix differ for glyceraldehyde and this compound when both rotate polarised light in the same direction? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6326776, L-Glyceric acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329203B - A kind of method for preparing 3-hydroxypropionic acid from glycerin.
  • Chemistry LibreTexts. (2024, September 30). 5.3: Optical Activity. Retrieved from [Link]

Sources

Methodological & Application

Protocol for microbial production of D-glyceric acid using Acetobacter

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Production of D-Glyceric Acid via Whole-Cell Biocatalysis Using Acetobacter sp.

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-glyceric acid (D-GA) is a valuable chiral compound with significant applications in pharmaceuticals, fine chemicals, and cosmetics. Microbial fermentation presents a sustainable and stereospecific alternative to traditional chemical synthesis routes. This document provides a comprehensive guide to the production of D-GA using whole-cell biocatalysis with Acetobacter species. We detail the underlying biochemical principles, provide step-by-step protocols for strain cultivation, fermentation, and product purification, and offer insights into process optimization and troubleshooting.

Principle of the Method: The Acetobacter Metabolic Pathway

Acetobacter species are well-suited for D-GA production due to their robust membrane-bound alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzyme systems. These enzymes are part of the acetic acid bacteria's characteristic oxidative fermentation pathway. The conversion of glycerol to D-glyceric acid is a two-step oxidation process that occurs in the periplasm of the bacteria.

The core mechanism involves the following sequential reactions:

  • Glycerol to D-glyceraldehyde: The membrane-bound alcohol dehydrogenase, with its active site facing the periplasm, oxidizes the primary alcohol group of glycerol to form D-glyceraldehyde.

  • D-glyceraldehyde to D-glyceric acid: Subsequently, a membrane-bound aldehyde dehydrogenase oxidizes D-glyceraldehyde to D-glyceric acid.

This periplasmic localization is advantageous as it minimizes the need for substrate and product transport across the cell membrane, reducing potential feedback inhibition and simplifying the overall process. The final product, D-glyceric acid, is then released into the culture medium.

Metabolic_Pathway cluster_periplasm Periplasm Glycerol Glycerol Glyceraldehyde D-Glyceraldehyde Glycerol->Glyceraldehyde GlycericAcid D-Glyceric Acid Glyceraldehyde->GlycericAcid out_point in_point

Caption: Periplasmic oxidation of glycerol to D-glyceric acid in Acetobacter.

Materials and Reagents

2.1 Bacterial Strains

  • Acetobacter tropicalis (e.g., NBRC 16470): Known for high D-GA productivity and tolerance.

  • Acetobacter pasteurianus: Another effective strain for D-GA production.

2.2 Media Composition

ComponentPre-culture Medium (g/L)Fermentation Medium (g/L)Rationale
Glycerol2050 - 100Primary carbon source and substrate for D-GA production.
Yeast Extract510Provides essential nitrogen, vitamins, and growth factors.
Peptone3-Additional nitrogen source for initial growth phase.
KH₂PO₄11Buffering agent and source of phosphorus.
MgSO₄·7H₂O0.20.2Source of magnesium ions, a cofactor for many enzymes.
CaCO₃-20 - 40Neutralizing agent to counteract pH drop from acid production.

2.3 Equipment

  • Shaking incubator

  • Bioreactor (fermenter) with pH, temperature, and dissolved oxygen (DO) control

  • Autoclave

  • Centrifuge

  • HPLC system with a suitable column (e.g., Aminex HPX-87H)

  • Spectrophotometer

  • Standard laboratory glassware

Experimental Protocols

The overall workflow consists of three main stages: inoculum preparation, fermentation for D-GA production, and finally, downstream processing for product recovery and analysis.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D A Part A: Inoculum Preparation B Part B: Fermentation C Part C: Downstream Processing D Part D: Analysis A1 Streak Culture on Agar Plate A2 Incubate at 30°C for 48h A1->A2 A3 Inoculate Pre-culture Medium A2->A3 A4 Incubate in Shaker (30°C, 200 rpm) A3->A4 B1 Inoculate Fermentation Medium (5-10% v/v) A4->B1 Transfer Seed Culture B2 Run Bioreactor: Temp: 30°C, pH: 5.5, Aeration: 1 vvm B1->B2 B3 Monitor Substrate/Product Levels B2->B3 B4 Harvest Broth (Centrifugation) B3->B4 C1 Remove Cells & CaCO₃ B4->C1 Transfer Supernatant C2 Acidify Supernatant (pH 2.0) C1->C2 C3 Ion-Exchange Chromatography C2->C3 C4 Product Elution & Concentration C3->C4 D1 Quantify D-GA via HPLC C4->D1 Analyze Purified Product D2 Assess Purity D1->D2

Caption: Overall workflow for D-glyceric acid production and analysis.

3.1 Part A: Strain Selection and Inoculum Preparation

  • Strain Reactivation: Streak a cryopreserved stock of Acetobacter tropicalis onto an agar plate containing the pre-culture medium formulation plus 1.5% agar.

  • Incubation: Incubate the plate at 30°C for 48-72 hours until single colonies are visible.

  • First Pre-culture: Inoculate a single colony into a 250 mL flask containing 50 mL of sterile pre-culture medium.

  • Cultivation: Incubate the flask at 30°C in a shaking incubator at 200 rpm for 24 hours. The optical density at 600 nm (OD₆₀₀) should reach approximately 2.0-3.0. This culture serves as the inoculum for the main fermentation.

3.2 Part B: Fermentation Process

  • Bioreactor Preparation: Prepare the fermentation medium, including CaCO₃, in a sterilized bioreactor. The CaCO₃ acts as a solid buffer to maintain the pH in a favorable range (5.0-6.0), which is crucial for enzyme stability and cell viability.

  • Inoculation: Aseptically transfer the seed culture from Part A into the bioreactor. A typical inoculation volume is 5-10% (v/v) of the total fermentation volume.

  • Fermentation Conditions: Set the bioreactor parameters as follows:

    • Temperature: 30°C

    • pH: Control at 5.5 by automated addition of 2M NaOH (if CaCO₃ is insufficient).

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute). High aeration is critical as the oxidation reactions are oxygen-dependent.

    • Agitation: 300-500 rpm, to ensure adequate mixing and oxygen transfer.

  • Monitoring: Periodically take samples (e.g., every 12 hours) to monitor cell growth (OD₆₀₀), glycerol consumption, and D-GA production using HPLC.

  • Harvesting: The fermentation is typically complete within 72-96 hours, once glycerol concentration is depleted. Harvest the broth for downstream processing.

3.3 Part C: Downstream Processing & Purification

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the bacterial cells and excess CaCO₃.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude D-glyceric acid.

  • Acidification: Adjust the pH of the supernatant to 2.0 using 5M H₂SO₄. This step protonates the glyceric acid to its non-ionic form, which is necessary for binding to the cation exchange resin.

  • Ion-Exchange Chromatography:

    • Load the acidified supernatant onto a pre-equilibrated strong cation exchange resin column (e.g., Amberlite IR120B).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the D-glyceric acid using an appropriate eluent, such as a water gradient or a weak base.

  • Concentration: Concentrate the eluted fractions containing pure D-GA using a rotary evaporator to obtain the final product.

3.4 Part D: Analytical Quantification (HPLC)

  • System: HPLC with a Refractive Index (RI) detector.

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm).

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Standard Curve: Prepare a standard curve using known concentrations of pure D-glyceric acid to quantify the concentration in the samples.

Expected Results and Troubleshooting

Under optimized conditions, this protocol can achieve high titers and yields.

ParameterExpected ValueReference
D-GA Titer> 100 g/L
Molar Yield (from glycerol)> 90%
Productivity1.5 - 2.5 g/L/h

Troubleshooting Common Issues:

ProblemPotential CauseSuggested Solution
Low Cell GrowthInsufficient nutrients or aeration.Increase yeast extract concentration. Ensure agitation and aeration rates are adequate.
Incomplete Glycerol ConversionOxygen limitation; pH instability.Increase agitation/aeration (vvm). Check pH control system and ensure sufficient CaCO₃.
Production of Byproducts (e.g., dihydroxyacetone)Sub-optimal pH or choice of strain.Maintain pH strictly at 5.0-6.0. Use a strain known for high D-GA selectivity, like A. tropicalis.
Low Purity After PurificationInefficient chromatography.Optimize loading volume, flow rate, and elution gradient for the ion-exchange column.

References

  • Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2009). Bioconversion of glycerol to D-glyceric acid by a new isolate of Acetobacter tropicalis. Applied Microbiology and Biotechnology, 81(6), 1035–1041. [Link]

  • Adachi, O., Fujii, Y., Ano, Y., & Toyama, H. (2007). Membrane-bound alcohol dehydrogenase and a new concept of 'oxidative fermentation' of Acetobacter. The Journal of Biochemistry, 142(5), 537–547. [Link]

  • Fukuoka, T., Habe, H., Kitamoto, D., & Sakaki, K. (2011). High-yield production of D-glyceric acid from glycerol by a new isolate of Acetobacter tropicalis. Journal of Bioscience and Bioengineering, 111(1), 37–41. [Link]

  • Wei, G., Li, Y., Du, G., & Chen, J. (2013). Recent progress in the bioproduction of this compound. Applied Microbiology and Biotechnology, 97(8), 3309–3317. [Link]

  • Habe, H., Shimada, Y., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2010). Production of D-glyceric acid by Acetobacter tropicalis NBRC16470 in a jar fermentor. Applied Microbiology and Biotechnology, 86(3), 837–843. [Link]

Application Note: Precision Synthesis of Hyperbranched Poly(glycerol-co-glyceric acid) (hPG-GA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Hyperbranched poly(glycerol-co-glyceric acid) (hPG-GA) represents a pivotal evolution in dendritic polymer chemistry. While traditional hyperbranched polyglycerol (hPG) offers exceptional biocompatibility and non-immunogenicity, its ether-based backbone is non-biodegradable, leading to potential accumulation in tissues upon repeated administration.

The hPG-GA Solution: By copolymerizing glycerol (


 monomer) with glyceric acid or its esters (

monomer), we introduce hydrolytically unstable ester linkages into the otherwise stable polyether backbone. This hybrid architecture retains the globular, hydrophilic nature of hPG while enabling tunable biodegradation into non-toxic metabolites (glycerol and this compound).
Key Mechanistic Advantages
  • Tunable Degradability: The ratio of glycerol to this compound directly dictates the ester bond density and hydrolysis rate.

  • High Functionality: The structure remains rich in hydroxyl and carboxyl groups, facilitating "plug-and-play" conjugation of drugs or targeting ligands.

  • Self-Passivation: Like hPG, hPG-GA resists non-specific protein adsorption (stealth effect).

Synthesis Strategy: Melt Polycondensation

While hPG is typically synthesized via Ring-Opening Multibranching Polymerization (ROMBP) of glycidol, hPG-GA is best synthesized via Step-Growth Polycondensation . This method allows for the statistical incorporation of ester units.

The Challenge: Polycondensation of multifunctional monomers (


 or 

) carries a high risk of gelation (crosslinking). The Control Strategy: We utilize the Slow Monomer Addition (SMA) technique combined with precise vacuum control to drive the equilibrium toward high molecular weight (

) without crossing the critical gel point (

).
Chemical Pathway (DOT Visualization)

ReactionPathway Monomers Monomers Glycerol (B3) + Methyl Glycerate (AB2) Intermediate Oligomers (Linear & Dendritic) Monomers->Intermediate Transesterification (Cat: Sn(Oct)2, 120°C) Vacuum Vacuum (<1 mbar) Removal of Methanol/Water Intermediate->Vacuum Byproduct Removal Product hPG-GA Hyperbranched Polyester-ether Intermediate->Product Polycondensation

Figure 1: Reaction pathway for the synthesis of hPG-GA via melt polycondensation of glycerol and methyl glycerate.

Protocol A: Catalyst-Mediated Melt Polycondensation

Target Specifications:


 Da, PDI 

, Degree of Branching (DB)

Materials & Reagents
ReagentPurityRoleNote
Glycerol

Core/MonomerDry under vacuum at

for 24h prior to use.
Methyl Glycerate

MonomerProvides the carboxylic acid moiety (as ester).


CatalystStannous Octoate. FDA-approved for food additives.
Methanol HPLC GradeSolventFor precipitation/purification.
Diethyl Ether ACS GradePrecipitantFor removing unreacted monomers.
Experimental Workflow
Step 1: Reactor Setup
  • Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a nitrogen inlet, and a distillation bridge connected to a vacuum pump with a cold trap.

  • Critical: Ensure the system is strictly moisture-free. Flame-dry the glassware under vacuum before adding reagents.

Step 2: Monomer Charging & Pre-Reaction
  • Add Glycerol (1.0 eq, 9.2 g) and Methyl Glycerate (3.0 eq, 36.0 g) to the flask.

  • Add

    
     (0.1 mol%) .
    
  • Purge with

    
     for 15 minutes.
    
  • Heat the mixture to

    
      under continuous 
    
    
    
    flow (atmospheric pressure) for 2 hours.
    • Mechanism:[1][2][3][4] This initiates oligomerization and prevents the loss of volatile methyl glycerate before it reacts.

Step 3: Polycondensation (Vacuum Stage)
  • Raise temperature to

    
     .
    
  • Slowly apply vacuum, ramping down to < 1 mbar over 30 minutes.

    • Caution: Rapid vacuum application will cause foaming due to methanol evolution.

  • Maintain reaction at

    
     / < 1 mbar for 12–18 hours .
    
  • Endpoint Monitoring: Monitor the torque on the mechanical stirrer. Stop the reaction immediately when a significant increase in viscosity is observed (pre-gelation).

Step 4: Purification
  • Cool the crude polymer to room temperature. It should be a viscous, yellowish liquid.

  • Dissolve the product in a minimal amount of Methanol (approx. 20 mL).

  • Precipitate dropwise into excess cold Diethyl Ether (500 mL) under vigorous stirring.

  • Decant the supernatant and repeat the dissolution/precipitation cycle twice.

  • Dry the polymer in a vacuum oven at

    
     for 48 hours.
    

Protocol B: Enzymatic Synthesis (Green Route)

For applications requiring strict metal-free conditions.

Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435). Conditions:

  • Mix Glycerol and Divinyl Adipate (or Divinyl Glycerate if available) in bulk.

  • Add Novozym 435 (10 wt% relative to monomers).

  • React at

    
      under mild vacuum (remove vinyl alcohol byproduct).
    
  • Advantage: Prevents thermal degradation and offers regioselectivity (primary OH preference).

  • Disadvantage: Slower reaction kinetics (48-72 hours).

Characterization & Quality Control

To validate the synthesis of hPG-GA, specific analytical markers must be confirmed.

Table 1: Critical Quality Attributes (CQA)
MethodParameterExpected ResultInterpretation

NMR
(DMSO-

)
Ester SignalPeak at

4.8–5.2 ppm
Confirms incorporation of this compound units (ester linkages).

NMR
BackboneMultiplet at

3.4–4.0 ppm
Polyether/polyester backbone protons.
GPC (DMF + LiBr)

/ PDI

kDa /

Confirms hyperbranched growth. Narrow PDI (<1.5) suggests incomplete polymerization.
DSC


to

Amorphous polymer. Higher

than pure hPG (

) due to H-bonding/stiffness of esters.
Titration Acid Value

mg KOH/g
Low acid value confirms high conversion of methyl esters.
Visualization of Characterization Logic

Characterization cluster_NMR Structural Verification cluster_GPC Size Distribution Sample Purified hPG-GA NMR 1H NMR Sample->NMR GPC GPC (DMF) Sample->GPC Result1 Delta 5.0 ppm (Ester Bond) NMR->Result1 Result2 PDI > 1.5 (Hyperbranched) GPC->Result2

Figure 2: Analytical workflow for validating hPG-GA structure.

Troubleshooting & Optimization

Issue 1: Gelation (Insoluble Product)

  • Cause: Reaction time too long or temperature too high (

    
    ).
    
  • Fix: Stop reaction at 70-80% conversion. Use the Carothers equation to estimate critical conversion (

    
    ). For this system, 
    
    
    
    is low; monitoring viscosity is crucial.

Issue 2: Low Molecular Weight

  • Cause: Inefficient removal of byproducts (methanol/water).

  • Fix: Check vacuum seal. Use a nitrogen sweep periodically to help entrain volatiles.

Issue 3: Discoloration (Dark Brown)

  • Cause: Oxidation of glycerol at high temps.

  • Fix: Ensure rigorous

    
     purging. Add an antioxidant (e.g., BHT) if acceptable for the application.
    

References

  • Biodegradable Hyperbranched Polyglycerol with Ester Linkages for Drug Delivery. Source: Biomacromolecules (ACS). Context: Describes the hybrid polymerization of glycerol and glycidyl methacrylate to form ester-containing hPG. URL:[Link]

  • Hyperbranched Poly(glycerol-co-diacid)s: Synthesis and Characterization. Source: MDPI (Polymers/Materials). Context: Details the polycondensation of glycerol with aliphatic diacids, establishing the protocol for melt polycondensation. URL:[Link]

  • Synthesis of Hyperbranched Polyglycerols: From the Controlled Synthesis to Multipurpose Applications. Source: Accounts of Chemical Research. Context: The authoritative review on hPG synthesis, providing the baseline for modifying hPG into biodegradable variants. URL:[Link]

  • Enzymatic Synthesis of Hyperbranched Polyesters. Source: Macromolecules.[2][3][5][6][7][8][9][10] Context: Protocol for using Lipase B (N435) in the synthesis of glycerol-based polyesters to avoid gelation. URL:[Link]

Sources

Revolutionizing Organic Acid Analysis: A Detailed HPLC-UV Method for the Separation of Glyceric and Tartronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Glyceric acid and tartronic acid, both key organic acids, are integral to various biochemical pathways and industrial processes. This compound is a significant product of glycerol oxidation, a process of great interest in biorefinery applications.[1] Tartronic acid, a dicarboxylic acid, also emerges from glycerol oxidation and is a valuable building block for synthesizing various chemicals.[1] The ability to accurately and efficiently separate and quantify these two closely related acids is paramount for process optimization, quality control, and research in fields ranging from metabolic engineering to materials science.

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the simultaneous separation and quantification of this compound and tartronic acid. The method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical technique. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Scientific Principles and Method Rationale

The separation of this compound and tartronic acid presents a challenge due to their similar chemical structures and properties. Both are small, polar organic acids. The chosen methodology leverages ion-exchange chromatography, a powerful technique for separating ionic compounds.[2][3][4]

The Role of the Stationary Phase: An anion-exchange column is employed as the stationary phase. These columns contain positively charged functional groups that interact with the negatively charged carboxylate groups of the organic acids. The strength of this interaction, and thus the retention time, is influenced by the number and pKa of the acidic functional groups on the analyte.

The Mobile Phase as the Eluent: An acidic mobile phase, specifically a dilute solution of sulfuric acid, is used to elute the analytes from the column.[5][6][7][8][9][10] The sulfate ions in the mobile phase compete with the analyte anions for the binding sites on the stationary phase, facilitating their elution. The concentration of the sulfuric acid is a critical parameter; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration speeds up the elution.[5][8]

UV Detection Strategy: Direct UV detection at a low wavelength, typically around 210 nm, is utilized.[11][12][13] This wavelength corresponds to the absorbance of the carboxyl functional group present in both glyceric and tartronic acids.[14][15] This approach offers a simple and effective means of detection without the need for derivatization.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of glyceric and tartronic acids using the described HPLC method.

HPLC Workflow for Glyceric and Tartronic Acid Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Stock & Working Standard Solutions Injection Inject Sample/Standard (20 µL) Standard_Prep->Injection Sample_Prep Prepare Sample Solutions (e.g., dilute, filter) Sample_Prep->Injection Separation Isocratic Elution on Anion-Exchange Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Concentrations using Calibration Curve Integration->Quantification

Sources

Application Note & Protocol: Selective Electrocatalytic Oxidation of Glycerol to Glyceric Acid on Platinum Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

The conversion of biomass-derived platform molecules into high-value chemicals is a cornerstone of sustainable chemistry. Glycerol, a major byproduct of biodiesel production, represents a significant and inexpensive carbon source.[1] Its electrocatalytic oxidation (EGOR) offers a green and controllable route to produce valuable chemicals like glyceric acid (GLA), a versatile building block used in pharmaceuticals, cosmetics, and biodegradable polymers.[2][3] Platinum (Pt) remains the benchmark catalyst for this transformation due to its high activity. However, the reaction pathway is complex, often leading to a mixture of C1, C2, and C3 products, including undesirable C-C bond cleavage, which forms species like formic acid and CO2.[4][5]

This guide provides a detailed technical overview and a set of robust protocols for the selective electrocatalytic oxidation of glycerol to this compound on platinum electrodes. We will delve into the underlying reaction mechanisms, explain the critical experimental parameters that govern selectivity, and offer step-by-step methodologies for electrode preparation, electrochemical analysis, and product quantification. The aim is to equip researchers with the foundational knowledge and practical tools to achieve high selectivity and efficiency in this important valorization reaction.

Theoretical Background and Reaction Mechanism

The electro-oxidation of glycerol on a Pt surface is a multi-step process involving the transfer of multiple electrons and protons. The selectivity towards a specific product, such as this compound, is highly dependent on the reaction conditions (pH, electrode potential) and the catalyst's surface structure.[6]

Reaction Pathway:

The desired pathway for this compound production involves the selective oxidation of one of the primary hydroxyl (-CH₂OH) groups of the glycerol molecule. This is typically a 4-electron oxidation process.

  • Adsorption: Glycerol first adsorbs onto the platinum surface. The mode of adsorption is critical; on Pt(111), glycerol tends to bind through a carbon atom, which favors the selective oxidation of the primary alcohol group.[7]

  • First Oxidation Step (Dehydrogenation): The adsorbed glycerol undergoes dehydrogenation, losing protons and electrons to form an intermediate aldehyde, primarily glyceraldehyde (GLYD).[2][7]

  • Second Oxidation Step: This glyceraldehyde intermediate is then further oxidized to this compound (GLA).[6][7]

Equation: CH₂(OH)CH(OH)CH₂(OH) + H₂O → CH₂(OH)CH(OH)COOH + 4H⁺ + 4e⁻

A simplified reaction schematic is shown below.

ReactionPathway Glycerol Glycerol CH₂(OH)CH(OH)CH₂(OH) Adsorbed_Glycerol Adsorbed Glycerol on Pt Surface Glycerol->Adsorbed_Glycerol Adsorption Glyceraldehyde Glyceraldehyde (Intermediate) Adsorbed_Glycerol->Glyceraldehyde -2H⁺, -2e⁻ (Primary -OH Oxidation) Side_Products Side Products (Formic Acid, CO₂, etc.) Adsorbed_Glycerol->Side_Products C-C Cleavage (High Potentials) Glyceric_Acid This compound (Desired Product) Glyceraldehyde->Glyceric_Acid -2H⁺, -2e⁻ Glyceric_Acid->Side_Products Further Oxidation

Caption: Reaction pathway for glycerol oxidation to this compound on Pt.

Influence of Key Parameters:

  • Electrode Potential: The applied potential is a critical determinant of product distribution. At lower potentials (e.g., < 0.9 V vs. RHE), the reaction favors partial oxidation products like glyceraldehyde. As the potential increases into the range of 0.9 V to 1.2 V vs. RHE, the formation of this compound becomes more dominant.[7][8] At even higher potentials, C-C bond cleavage is promoted, leading to the formation of C1 and C2 products and a decrease in this compound selectivity.[8][9]

  • pH: The reaction kinetics and product selectivity are strongly influenced by pH. Alkaline media generally show higher activity for glycerol oxidation on Pt because the initial deprotonation step is base-catalyzed. Furthermore, alkaline conditions can enhance the selectivity towards C3 products like this compound by suppressing C-C bond cleavage.[2][10] Acidic media can also be used, but often require higher overpotentials.[4][5]

Experimental Protocols

This section provides detailed, step-by-step protocols for performing the electrocatalytic oxidation of glycerol. The overall workflow is depicted below.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Protocol 1: Pt Electrode Preparation P2 Protocol 2: Electrochemical Cell Assembly P1->P2 Cleaned Electrode P3 Protocol 3: Electrocatalytic Oxidation P2->P3 Assembled Cell P4 Protocol 4: Product Quantification (HPLC) P3->P4 Electrolyte Sample DA Data Interpretation (Conversion, Selectivity) P4->DA Concentration Data

Sources

Application Note: Advanced Solvent Extraction Protocols for Glyceric Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Extraction Techniques for Glyceric Acid Purification Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (2,3-dihydroxypropanoic acid) is a high-value C3 sugar acid emerging as a critical building block in drug delivery systems and biodegradable polymers. However, its downstream processing is notoriously difficult due to its high hydrophilicity (


) and structural similarity to fermentation by-products (glycerol, salts).

Standard physical extraction fails to achieve commercially viable partition coefficients (


). This guide details two Reactive Extraction  strategies:
  • Standard Amine Extraction: A baseline method using tertiary amines (Alamine 336) suitable for crude capture.

  • Synergistic Boronate-Affinity Extraction: A high-specificity protocol using quaternary amines (TOMAC) and boronic acids, offering superior selectivity for vicinal diols.

Extraction Mechanisms & Chemistry

The Hydrophilicity Challenge

This compound (GA) contains two hydroxyl groups and one carboxyl group. Unlike monohydroxy acids (e.g., lactic acid), GA’s hydration shell is robust. To extract it into an organic phase, we must replace water molecules with a hydrophobic extractant via chemical complexation.

Mechanism A: Acid-Base Ion Pairing (Standard)
  • Extractant: Alamine 336 (Tertiary Amine).[1][2][3]

  • Principle: At pH <

    
     (3.55), GA exists as an undissociated acid (
    
    
    
    ). The amine (
    
    
    ) acts as a base, forming an ion-pair complex in the organic phase.
  • Equation:

    
    
    
  • Limitation: The complex remains relatively polar; efficiency drops significantly as GA concentration decreases.

Mechanism B: Boronate-Anion Exchange (High Specificity)
  • Extractant: TOMAC (Tri-octyl methyl ammonium chloride) + 2-Naphthaleneboronic Acid (2-NB).[4]

  • Principle: Boronic acids form reversible covalent esters with cis-diols (like GA) in alkaline conditions, creating a negatively charged tetrahedral complex. The quaternary amine (TOMAC) then extracts this specific anion via ion exchange.

  • Selectivity: This method rejects non-diol acids (e.g., acetic, succinic) and neutral glycerol, providing high purity.

Experimental Protocols

Protocol A: Standard Reactive Extraction (Alamine 336)

Best for: Crude recovery from acidified broths where high selectivity is not critical.

Reagents:

  • Extractant: Alamine 336 (0.5 – 1.0 M).

  • Diluent: MIBK (Methyl isobutyl ketone) or 1-Octanol (Active diluents are required to solvate the polar complex).

  • Modifier: None usually required with MIBK; use 10% Decanol if using Kerosene.

Step-by-Step Workflow:

  • Feed Preparation: Filter fermentation broth to remove biomass. Acidify using

    
     to pH 2.5  (ensure pH < 
    
    
    
    of 3.55).
  • Phase Mixing: Mix Organic (Alamine/MIBK) and Aqueous phases at a 1:1 ratio (v/v) in a separating funnel or shaker flask.

  • Equilibration: Agitate at 150 RPM for 2 hours at 25°C.

  • Separation: Allow phases to settle (approx. 30 mins). Centrifuge if emulsion forms.

  • Back-Extraction (Stripping): Contact the loaded organic phase with 1.0 M NaOH . The amine releases the acid, regenerating the free amine for reuse.

Protocol B: Synergistic Boronate-Affinity Extraction (Recommended)

Best for: High-purity isolation and separation from glycerol/other organic acids.

Reagents:

  • Extractant: 100 mM TOMAC (Quaternary Amine).

  • Co-Extractant: 25 mM 2-Naphthaleneboronic Acid (2-NB).

  • Diluent: 1-Octanol or MIBK.

Step-by-Step Workflow:

  • Feed Preparation: Adjust broth pH to 11.0 using NaOH. (Note: High pH is critical for boronate ester formation).

  • Reactive Extraction:

    • Mix Organic (TOMAC/2-NB) and Aqueous feed (1:1 ratio).

    • Agitate for 2-3 hours. The 2-NB binds GA's diol group; TOMAC ion-pairs with the resulting anion.

  • Scrubbing (Optional): Wash organic phase with dilute alkaline brine to remove physically entrained impurities.

  • Stripping (Product Recovery):

    • Contact loaded organic phase with 0.1 M HCl (Acidic Strip).

    • Mechanism: Low pH hydrolyzes the boronate ester, releasing GA back into the aqueous phase and regenerating the 2-NB/TOMAC in the organic phase.

  • Regeneration: Wash the organic phase with NaOH to return to the basic form before the next cycle.

Visualizations

Figure 1: Synergistic Boronate Extraction Workflow

This diagram illustrates the logic flow of the high-specificity Protocol B, highlighting the pH swing mechanism.

G Feed Fermentation Broth (GA, Glycerol, Salts) pH_Adj pH Adjustment (NaOH to pH 11) Feed->pH_Adj Extraction Reactive Extraction (TOMAC + 2-NB) pH_Adj->Extraction Sep Phase Separation Extraction->Sep Raffinate Raffinate (Glycerol, Impurities) Sep->Raffinate Aqueous LoadedOrg Loaded Organic Phase [Q+ • (GA-Boronate)-] Sep->LoadedOrg Organic Stripping Acidic Stripping (HCl, pH < 2) LoadedOrg->Stripping Product Purified this compound (Aqueous) Stripping->Product Regen Solvent Regeneration (Alkaline Wash) Stripping->Regen Spent Solvent Regen->Extraction Recycle

Caption: Workflow for Boronate-Affinity Extraction. Note the pH swing (11 -> 2) driving the selectivity.

Figure 2: Chemical Equilibrium Mechanism

Comparison of the standard amine complexation vs. the boronate cage mechanism.

Mechanism cluster_0 Protocol A: Standard Amine (pH 2.5) cluster_1 Protocol B: Boronate-TOMAC (pH 11) Acid GA (R-COOH) ComplexA Ion Pair [R3NH+ • RCOO-] Acid->ComplexA H-Bonding Amine Alamine 336 (R3N) Amine->ComplexA Glycerate Glycerate Anion (Diol) Tetrahedral Tetrahedral Boronate Anion (Covalent Ester) Glycerate->Tetrahedral Esterification Boronate 2-NB (Boronic Acid) Boronate->Tetrahedral TOMAC TOMAC (Q+ Cl-) ComplexB Hydrophobic Ion Pair [Q+ • Boronate-GA] TOMAC->ComplexB - Cl- Tetrahedral->ComplexB Ion Exchange

Caption: Mechanistic difference: Protocol A relies on weak H-bonding; Protocol B uses covalent esterification.

Data Analysis & Performance Metrics

To validate your extraction, calculate the following parameters based on HPLC analysis of aqueous phases before (


) and after (

) extraction.
Key Equations
  • Distribution Coefficient (

    
    ): 
    
    
    
    
  • Extraction Efficiency (

    
    ): 
    
    
    
    
    (Assuming 1:1 phase ratio)
  • Loading Ratio (

    
    ): 
    
    
    
    
    (Indicates stoichiometry.
    
    
    suggests overloading or aggregation).
Comparative Performance Data

Typical values derived from equilibrium studies at 25°C.

ParameterProtocol A (Alamine 336/MIBK)Protocol B (TOMAC/2-NB)
Operating pH 2.0 – 3.010.0 – 11.0
Primary Mechanism Acid-Base NeutralizationBoronate Esterification + Ion Exch.
Distribution Coeff (

)
0.5 – 2.55.0 – 12.0
Selectivity (vs. Glycerol) Low (< 5)Very High (> 50)
Selectivity (vs. Acetic Acid) ModerateHigh
Main Challenge Co-extraction of water/impuritiesReagent cost & pH control

Optimization Tips (Field Insights)

  • Diluent Choice: For Protocol A, MIBK is superior to non-polar solvents (like hexane) because it stabilizes the polar amine-acid complex via solvation. If using a non-polar diluent (toluene/kerosene), you must add a modifier like 1-Octanol (10-20% v/v) to prevent "third phase formation" (separation of the complex into a heavy oily layer).

  • Temperature: Extraction is generally exothermic. Lower temperatures (20-25°C) favor higher

    
    . Do not heat the extraction unit.
    
  • Emulsions: Fermentation broths are prone to stable emulsions. If centrifugation is insufficient, adding 1-2% ethanol or increasing the ionic strength (adding NaCl) can help break the emulsion.

References

  • Reactive Extraction of this compound (Boronate System)

    • Title: Reactive extraction for the separation of this compound from aqueous solutions with 2-naphthaleneboronic acid and tri-octyl methyl ammonium chloride.[4]

    • Source: Biotechnology and Bioprocess Engineering, 2024.
    • URL:[Link]

  • General Amine Extraction Mechanism

    • Title: Extraction of Gluconic Acid with Organic Solutions of Alamine 336.[3][5]

    • Source: Chemical and Biochemical Engineering Quarterly, 2002.
    • URL:[Link]

  • Diluent Effects in Reactive Extraction

    • Title: Distribution of Glycolic Acid Between Water and Different Organic Solutions.[3][6]

    • Source: Chemical and Biochemical Engineering Quarterly.
    • URL:[Link]

Sources

One-pot catalytic conversion of glycerol to lactic and glyceric acid

Author: BenchChem Technical Support Team. Date: February 2026

Selective Synthesis of Lactic and Glyceric Acid via Heterogeneous Catalysis

Executive Summary

Glycerol, the primary byproduct of biodiesel production (approx. 10 wt% of output), represents a critical feedstock for green chemistry. While crude glycerol has low economic value, its oxidation products—This compound (GA) and Lactic Acid (LA) —are high-value precursors for biodegradable polymers (PLA) and pharmaceutical intermediates.

This guide provides a tunable one-pot protocol . Unlike rigid methodologies, this approach empowers researchers to shift product selectivity between GA and LA using the same catalytic system (Au-Pt/TiO₂ or Au/C) by modulating three critical "control knobs": Temperature , Alkalinity (pH) , and Oxygen Pressure .

Mechanistic Insight & Causality

To control the reaction, one must understand the bifurcation of the reaction pathway. The conversion is not a single linear chain but a divergent path dependent on the stability of the intermediate Dihydroxyacetone (DHA) and Glyceraldehyde (GLD) .

  • The Oxidative Route (this compound): Under mild temperatures and high oxygen availability, the aldehyde group of GLD is oxidized directly to a carboxylic acid, forming this compound.

  • The Rearrangement Route (Lactic Acid): Under high temperatures and strong alkaline conditions, DHA undergoes dehydration to Pyruvaldehyde (PALD) . In the presence of OH⁻ ions, PALD undergoes a benzilic acid-type rearrangement (1,2-hydride shift) to form Lactate.

Visualization: Reaction Pathway Divergence

The following diagram illustrates the critical decision points in the chemical pathway.

Glycerol_Conversion Glycerol Glycerol Intermediate Intermediates (Glyceraldehyde / DHA) Glycerol->Intermediate Dehydrogenation (Au/Pt Catalyst) Glyceric This compound (Oxidative Product) Intermediate->Glyceric Oxidation (+O2) Low T (<60°C) Pyruvaldehyde Pyruvaldehyde (Unstable Intermediate) Intermediate->Pyruvaldehyde Dehydration (-H2O) High T (>100°C) SideProducts C-C Scission Products (Formic/Glycolic Acid) Glyceric->SideProducts Over-oxidation (Excess Pt or O2) Lactic Lactic Acid (Rearrangement Product) Pyruvaldehyde->Lactic Benzilic Rearrangement (+OH-, NaOH)

Figure 1: Mechanistic bifurcation of glycerol oxidation. Selectivity is determined by the competition between direct oxidation (green path) and dehydration/rearrangement (red path).

Critical Parameters (The Control Knobs)
ParameterEffect on this compound (GA)Effect on Lactic Acid (LA)Expert Insight
Temperature Low (40–60°C) prevents degradation and favors kinetic oxidation products.High (90–120°C) provides activation energy for dehydration of DHA to Pyruvaldehyde.High T is the primary driver for Lactic Acid selectivity [1].
Base (NaOH) Moderate (NaOH:Gly 1:1) neutralizes acid products, preventing catalyst poisoning.High (NaOH:Gly 2:1 to 4:1) catalyzes the Cannizzaro rearrangement of Pyruvaldehyde.Excess base shifts equilibrium toward Lactate but increases salt waste.
Catalyst Au-rich catalysts favor aldehyde oxidation (GA) without C-C scission.Lewis Acid supports (e.g., Sn-Beta, TiO₂) assist in the dehydration step toward LA.Bimetallic Au-Pt is often best: Au prevents poisoning, Pt drives activity [2].
Experimental Protocol

Safety Warning: Glycerol oxidation requires high-pressure autoclaves. Ensure the reactor is rated for 2x the working pressure. Always purge with inert gas (N₂) before introducing O₂ to avoid creating a flammable headspace mixture.

A. Materials & Equipment[1][2][3]
  • Reactor: 50–100 mL High-Pressure Stainless Steel Autoclave (e.g., Parr Instrument) with magnetic stirring and PID temperature control.

  • Catalyst: 1 wt% Au-Pt/TiO₂ (Commercial or Sol-Immobilization prep) or 1 wt% Au/Activated Carbon.

  • Feedstock: Glycerol (99% purity), Sodium Hydroxide (NaOH).

  • Gas: Oxygen (99.9%) and Nitrogen (99.9%).

B. Procedure: Tunable Selectivity

Step 1: Reactor Charging

  • Prepare a 0.3 M aqueous solution of Glycerol (30 mL).

  • For this compound Target: Add NaOH (4 equivalents, 1.2 M) Note: High base is still needed for activity, but T controls selectivity.

  • For Lactic Acid Target: Add NaOH (4 equivalents, 1.2 M).

  • Add Catalyst: Substrate-to-Metal ratio (S/M) of 1000:1 (approx. 50–100 mg depending on loading).

Step 2: Purging & Pressurization

  • Seal reactor.[1] Purge 3 times with N₂ (pressurize to 5 bar, vent to 1 bar) to remove ambient air.

  • Heat the reactor to the target temperature before adding Oxygen (to prevent undefined induction periods).

    • Target GA: Set T = 60°C .

    • Target LA: Set T = 100°C .

Step 3: Reaction Initiation

  • Once T is stable, pressurize with O₂.

    • Target GA:3 bar O₂ (constant pressure).

    • Target LA:10 bar O₂ (or 30 bar Air).

  • Set stirring to 1000 rpm (Crucial: Mass transfer limitation is the #1 cause of poor yield in glycerol oxidation).

  • Run time: 4–6 hours.

Step 4: Termination & Sampling

  • Cool reactor to <25°C using an ice bath or internal cooling loop.

  • Slowly vent gases.

  • Filter catalyst using a 0.22 µm PTFE syringe filter.

  • Dilute sample 1:10 with mobile phase for HPLC analysis.

C. Analytical Workflow (HPLC)

System: HPLC with Refractive Index (RI) and UV-Vis (210 nm) detectors. Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Thermo Acclaim Mixed-Mode WAX-1 [3]. Mobile Phase: 5 mM H₂SO₄. Conditions: 50°C column temp, 0.6 mL/min flow rate.

Retention Time Guide (Approximate):

  • Oxalic Acid: ~6.5 min

  • This compound: ~8.2 min

  • Lactic Acid: ~12.5 min

  • Glycerol: ~14.0 min

Experimental Workflow Visualization

Workflow Prep Feed Prep (Glycerol + NaOH + Cat) Purge Safety Purge (3x N2) Prep->Purge Reaction Reaction (Autoclave) Purge->Reaction Heat then O2 Quench Quench & Vent (<25°C) Reaction->Quench 4-6 Hours Filter Filtration (0.22 µm) Quench->Filter HPLC HPLC Analysis (Aminex HPX-87H) Filter->HPLC

Figure 2: Standardized workflow for high-pressure catalytic oxidation of glycerol.

Data Interpretation & Troubleshooting
Expected Performance (Reference Values)
Target ProductConditionsConversion (%)Selectivity (%)Major Byproducts
This compound 60°C, 3 bar O₂, Au/C>90%60–75%Tartronic acid, Glycolic acid
Lactic Acid 100°C, 10 bar O₂, Au-Pt/TiO₂>95%70–85%This compound, Formic acid
Troubleshooting Guide (Self-Validating)
  • Low Conversion (<20%):

    • Check: Is the stirring speed >800 rpm? Oxygen solubility in water is low; mass transfer is likely the bottleneck.

    • Check: Catalyst poisoning. If reusing catalyst, wash with water to remove adsorbed species.

  • High C-C Scission (High Formic/Glycolic Acid):

    • Cause: Over-oxidation. Reduce O₂ pressure or lower the Pt content in bimetallic catalysts (Pure Pt is aggressive on C-C bonds) [4].

  • Poor Carbon Balance (<90%):

    • Cause: Formation of condensation polymers or volatile CO₂. Ensure the reactor is leak-tight and account for carbonate formation in the alkaline solution (CO₂ gets trapped as Na₂CO₃).

References
  • Mechanism of Lactic Acid Formation

    • Title: Enhancing the understanding of the glycerol to lactic acid reaction mechanism over AuPt/TiO2 under alkaline conditions.
    • Source: Journal of Chemical Physics (AIP).
    • URL:[Link][4]

  • Catalyst Selection (Au vs Pt)

    • Title: Perovskite Supported Catalysts for the Selective Oxidation of Glycerol to Tartronic Acid (Comparison of Au, Pt, and AuPt).
    • Source: Cardiff University / ORCA.
    • URL:[Link](Note: Generalized link to repository for stability).

  • HPLC Analysis Protocol

    • Title: Separation of lactic acid and by-products obtained by catalytic conversion of glycerol using high-performance liquid chromatography.[5][6][7][8]

    • Source: Eclética Química Journal.[8]

    • URL:[Link]

  • Selectivity Control

    • Title: Exploring the Effect of Au/Pt Ratio on Glycerol Oxid
    • Source: MDPI (C
    • URL:[Link][4][5][7]

Sources

Troubleshooting & Optimization

Enhancing stability of supported gold nanoparticles in acid oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Acid Oxidation Applications

Status: Operational Operator: Senior Application Scientist, Catalysis Division Context: Liquid-phase oxidation (e.g., Glucose


 Gluconic Acid, Glycerol 

Glyceric Acid, HMF oxidation).

Diagnostic Module: Why is my catalyst failing?

In acidic oxidation media, supported gold nanoparticles (AuNPs) typically fail via two distinct mechanisms: Leaching (dissolution of Au species) or Sintering (agglomeration of particles). Distinguishing these is the first step to a solution.

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of activity loss.

DiagnosticTree Start PROBLEM: Activity Loss (Conversion drops >10% between runs) Step1 Step 1: Perform Hot Filtration Test (See Protocol A) Start->Step1 Decision1 Does filtrate continue to react? Step1->Decision1 Leaching DIAGNOSIS: Leaching (Homogeneous Catalysis) Decision1->Leaching Yes (Active Filtrate) Hetero System is Heterogeneous. Proceed to Step 2. Decision1->Hetero No (Inactive Filtrate) Action1 SOLUTION: 1. Switch to Au-Pd Alloy 2. Check pH/Cl- concentration Leaching->Action1 Step2 Step 2: TEM Analysis of Spent Catalyst Hetero->Step2 Decision2 Did mean particle size increase >2nm? Step2->Decision2 Sintering DIAGNOSIS: Sintering (Ostwald Ripening/Coalescence) Decision2->Sintering Yes Fouling DIAGNOSIS: Surface Fouling (Adsorbed Organics) Decision2->Fouling No Action2 SOLUTION: 1. Enhance SMSI (TiO2/CeO2) 2. Encapsulation (MOF/Porous Oxide) Sintering->Action2 Action3 SOLUTION: Optimize Washing Protocol (Solvent/Heat Treatment) Fouling->Action3

Figure 1: Diagnostic workflow to isolate the deactivation mechanism in liquid-phase oxidation.

Technical Solutions: Engineering Stability

Once the failure mode is identified, apply these stabilization strategies.

FAQ: How do I prevent Sintering? (The SMSI Approach)

Q: My AuNPs grow from 3nm to 8nm after one cycle. Why? A: This is likely Ostwald ripening, driven by the high surface energy of small AuNPs. In acid media, weak interaction with the support allows particles to migrate.

The Fix: Induce Strong Metal-Support Interactions (SMSI). Gold is often considered "inert," but it can exhibit classical SMSI behavior with reducible oxides (TiO₂, CeO₂).[1][2]

  • Mechanism: Upon reduction at elevated temperatures (300–500°C), a thin overlayer of the support (e.g., TiO

    
    ) migrates over the AuNP. This physically anchors the particle and prevents migration [1, 2].
    
  • Support Choice: Avoid inert supports like Silica (SiO₂) or Carbon for high-temperature acidic applications unless they are functionalized. Use Titania (TiO₂) or Ceria (CeO₂).

Data: Support Impact on AuNP Stability (Acidic Glucose Oxidation)

Support MaterialInteraction TypeStability RatingPrimary Failure Mode
Activated Carbon Weak PhysisorptionLowLeaching & Sintering
Silica (SiO₂) Weak InteractionLow-MediumSintering (Migration)
Titania (TiO₂) SMSI (Strong) High Stable (Anchoring)
Ceria (CeO₂) Redox/Oxygen StorageHighStable (Redox Cycling)
FAQ: How do I prevent Leaching? (The Alloying Approach)

Q: I see a purple hue in my filtrate. Is my gold dissolving? A: Yes. In the presence of chlorides or strong oxidants (common in acid oxidation), Au can oxidize to Au³⁺ and leach.

The Fix: Au-Pd Alloying. Alloying Gold (Au) with Palladium (Pd) significantly enhances resistance to acid corrosion [3].

  • Electronic Effect: Pd draws electron density, modifying the d-band center of Au, making it more noble and resistant to oxidation.

  • Geometric Effect: Pd can form a shell or surface-rich alloy that protects the Au core, or Au can dilute Pd ensembles to prevent Pd poisoning.

  • Recommendation: A bimetallic Au-Pd catalyst (ratio 1:1 to 3:1) often outperforms monometallic Au in both activity and stability for alcohol oxidations [4].

Experimental Protocols: Validation Workflows

Do not rely on "visual" checks. Use these quantitative protocols to validate your catalyst's integrity.

Protocol A: The Hot Filtration Test (Leaching Check)

Standard for proving heterogeneity in liquid phase oxidation.

Objective: Determine if the observed catalysis is driven by solid AuNPs or leached soluble Au species.

  • Initiate Reaction: Start your standard oxidation reaction (e.g., Glucose + O₂ + Catalyst) at the target temperature (e.g., 60°C).

  • Mid-Point Stop: When conversion reaches ~30–40% (active regime), stop agitation.

  • Rapid Filtration:

    • Use a pre-heated syringe filter (0.2 µm PTFE) or a heated glass frit.

    • Critical: The filter must be at reaction temperature to prevent product precipitation or adsorption.

    • Filter half the solution into a separate, pre-heated reactor vessel.

  • Split Test:

    • Reactor A (Filtrate only): Continue stirring at reaction temperature without solid catalyst.

    • Reactor B (Original): Continue reaction with solid catalyst.

  • Analysis: Monitor conversion in both reactors for another 2–4 hours.

    • Pass: Reactor A conversion flatlines. Reactor B continues to 100%.

    • Fail: Reactor A conversion continues to rise (indicates active leached species).

Protocol B: The Aggressive Recycle Test (Sintering Check)

Standard for testing physical durability.

  • Run 1: Perform reaction to full conversion.

  • Recovery: Centrifuge (avoid filtration if particles are <50nm) to recover catalyst.

  • Washing (Crucial):

    • Wash 3x with water (remove sugars/acids).

    • Wash 1x with Ethanol/Acetone (remove adsorbed organics).

    • Note: Inadequate washing mimics deactivation due to pore blocking (fouling).

  • Re-activation: Dry at 60°C. (Optional: Mild calcination at 200°C if fouling is suspected).

  • Run 2-5: Repeat.

  • End-of-Life: After Run 5, digest the catalyst (Aqua Regia) and measure metal loading via ICP-OES to quantify total metal loss vs. initial loading.

Stabilization Strategy Visualization

The following diagram illustrates the hierarchy of stabilization techniques for AuNPs in oxidative environments.

StabilizationStrategies Core Goal: Stable AuNP (Acid Oxidation) Strat1 Strategy 1: Support Engineering Core->Strat1 Strat2 Strategy 2: Particle Engineering Core->Strat2 Tech1 SMSI Effect (TiO2, CeO2) Strat1->Tech1 Tech2 Pore Confinement (Mesoporous Silica/Carbon) Strat1->Tech2 Tech3 Alloying (Au-Pd) (Electronic Stabilization) Strat2->Tech3 Tech4 Core-Shell (Au@Oxide) Strat2->Tech4 Result1 Prevents Sintering Tech1->Result1 Tech2->Result1 Result2 Prevents Leaching Tech3->Result2 Tech4->Result1

Figure 2: Strategic hierarchy for stabilizing supported gold nanoparticles.

References

  • Tang, H. et al. (2017). Classical strong metal–support interactions between gold nanoparticles and titanium dioxide.[1][2][3][4] Science Advances.

  • Tauster, S. J. (1987). Strong metal-support interactions.[1][3][4][5] Accounts of Chemical Research.

  • Hutchings, G. J. (2014).[6] Au–Pd Alloy Octapods with High Electrocatalytic Activity for the Oxidation of Formic Acid. USTC.

  • Villa, A. et al. (2013). Investigation on the Stability of Supported Gold Nanoparticles. MDPI.

  • Sheldon, R. A. et al. (2016). Heterogeneous catalytic approaches in C–H activation reactions (Hot Filtration Protocols). RSC.

Sources

Overcoming product inhibition in enzymatic glyceric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Product Inhibition & Kinetic Bottlenecks

Executive Summary

The enzymatic oxidation of glycerol to glyceric acid (GA) is a high-value pathway often plagued by severe product inhibition.[1] Whether you are utilizing whole-cell biocatalysts (e.g., Gluconobacter oxydans) or isolated enzymes (e.g., alditol oxidases), the accumulation of GA creates a "kinetic ceiling," often halting conversion below 50%. This guide moves beyond basic optimization, offering a root-cause analysis and engineered solutions to bypass these thermodynamic and kinetic barriers.

Module 1: Diagnostic & Kinetic Characterization

"Is it product inhibition, substrate toxicity, or enzyme deactivation?"

Q1: My reaction rate plateaus after 4 hours despite sufficient substrate. How do I confirm this is product inhibition and not enzyme death?

A: You must distinguish between thermodynamic equilibrium , irreversible deactivation , and reversible inhibition . Perform the "Spike & Restart" assay:

  • The Protocol:

    • Run your standard reaction until the rate drops to 10% of

      
      .
      
    • Branch A (Deactivation Check): Add fresh enzyme/cells. If the rate recovers, your biocatalyst is dying (likely oxidative stress or proteolytic degradation).

    • Branch B (Inhibition Check): Add fresh substrate (glycerol) to restore initial concentration. If the rate does not recover, but the enzyme is stable (from Branch A), you have product inhibition.

    • Branch C (The "Killer" Control): Start a fresh reaction with 0% product and a second reaction spiked with 50% of the final expected product concentration. If the spiked reaction starts significantly slower, you have confirmed

      
      -driven inhibition.
      

Q2: How do I quantify the inhibition constant (


) to model my reactor? 

A: You need to determine the inhibition modality (competitive vs. non-competitive). Use the Dixon Plot method.

  • Step 1: Measure initial velocities (

    
    ) at fixed substrate concentrations (
    
    
    
    ) but varying product concentrations (
    
    
    = 0, 10, 20, 50 mM GA).
  • Step 2: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation:

    • Competitive: Lines intersect above the x-axis. (Inhibitor binds active site).

    • Non-Competitive: Lines intersect on the x-axis. (Inhibitor binds allosterically; common in acid-induced conformational changes).

    • Note: For G. oxydans membrane-bound dehydrogenases, inhibition is often mixed, driven by local pH drops at the membrane surface [1].

Module 2: Reaction Engineering Solutions

"Optimizing the environment to mitigate inhibition."

Q3: Does pH control really matter if I'm using a buffer?

A: Yes, absolutely. Buffer capacity is often insufficient for high-titer organic acid production.

  • The Mechanism: this compound (

    
    ) acts as a weak acid uncoupler. In its protonated form (
    
    
    
    ), it freely permeates the cell membrane, dissociating inside the cytoplasm and collapsing the proton motive force (PMF) required for membrane-bound oxidases [2].
  • The Fix: Operate at pH 6.0–7.0 .

    • This keeps >99% of the product in the dissociated glycerate form (

      
      ), which cannot passively diffuse back into the cell.
      
    • Warning: If using isolated enzymes, high ionic strength from titrants (NaOH) can cause "salting out" or destabilization. Use KOH or ammonia if Na+ toxicity is observed.

Q4: I am seeing high levels of Dihydroxyacetone (DHA). How do I shift selectivity?

A: DHA is a competing product formed by glycerol dehydrogenase. This is a "kinetic partition" problem.

  • Oxygen Tension: this compound production via alditol oxidase or membrane-bound aldehyde dehydrogenase (mALDH) is highly oxygen-dependent. DHA formation is often favored under oxygen-limited conditions.

  • Solution: Increase

    
     (mass transfer coefficient).
    
    • Switch from passive aeration to sparged pure oxygen or enriched air.

    • Maintain Dissolved Oxygen (DO) > 30%.

    • Causality: High DO drives the second oxidation step (Glyceraldehyde

      
       this compound) which is often the rate-limiting step prone to inhibition [3].
      
Module 3: In-Situ Product Removal (ISPR)

"Removing the brake to allow the engine to run."

Q5: How do I implement ISPR to remove this compound continuously?

A: For charged organic acids, Electrodialysis (ED) and Anion Exchange Resins are the gold standards.

Option A: Resin-Based Extraction (Simpler for Lab Scale)

  • Protocol:

    • Select a weak base anion exchange resin (e.g., Amberlite IRA-67). Strong base resins bind too tightly, making elution difficult.

    • Pre-equilibration: Wash resin to pH 7.0 to match reactor conditions.

    • Deployment: Place resin in an external recirculation loop bounded by a filter (to keep cells/enzymes in the reactor).

    • Capacity Check: Monitor breakthrough. When effluent [GA] rises, switch to a fresh column.

Option B: Electrodialysis (Scalable for Pilot/Industrial)

  • Mechanism: Uses an electric field to pull ionic glycerate across a selective membrane, leaving non-ionic glycerol and enzymes in the broth.

  • Benefit: It simultaneously controls pH (removing acid) and relieves inhibition.

  • Data Validation: Studies have shown ED can concentrate glycerate up to 236 g/L while maintaining reactor productivity [4].[2]

Comparative Data: ISPR Strategies

FeatureAnion Exchange ResinElectrodialysis (ED)Calcium Precipitation
Selectivity Moderate (binds other anions)High (size/charge exclusion)Low (coprecipitates enzymes)
Product Recovery Batch elution requiredContinuous streamSolid sludge
Enzyme Compatibility High (if resin is biocompatible)High (cells separated by membrane)Low (shear/inclusion stress)
Scalability LinearGeometricDifficult (mixing issues)
Module 4: Visualizing the Challenge
Diagram 1: The Metabolic Bottleneck

This diagram illustrates the competing pathways and the specific feedback loops where this compound inhibits the forward reaction.

GlycericAcidPath Glycerol Glycerol (Substrate) DHA Dihydroxyacetone (Byproduct) Glycerol->DHA Low O2 / pH shift mADH mADH (Alcohol DH) Glycerol->mADH Glyceraldehyde Glyceraldehyde (Intermediate) mALDH mALDH (Aldehyde DH) Glyceraldehyde->mALDH GlycericAcid This compound (Inhibitor) GlycericAcid->mADH Product Inhibition (Ki ~10-50 mM) GlycericAcid->mALDH Acidification/Binding mADH->Glyceraldehyde mALDH->GlycericAcid

Caption: The conversion of Glycerol to this compound involves two oxidation steps. The accumulation of this compound exerts negative feedback (red dotted lines) on both the primary alcohol dehydrogenase (mADH) and the aldehyde dehydrogenase (mALDH).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your specific experiment.

Troubleshooting Start Problem: Low this compound Yield CheckPH Is pH < 5.0? Start->CheckPH AdjustPH Action: Maintain pH 6.0-7.0 (Prevents acid toxicity) CheckPH->AdjustPH Yes CheckDHA Is DHA > 10%? CheckPH->CheckDHA No OxygenIssue Action: Increase Oxygen (kLa) (DHA favored in low O2) CheckDHA->OxygenIssue Yes CheckRate Does rate drop as product forms? CheckDHA->CheckRate No ISPR Action: Implement ISPR (Resin or Electrodialysis) CheckRate->ISPR Yes (Product Inhibition) SubstrateInhib Action: Switch to Fed-Batch (Keep Glycerol < 50 g/L) CheckRate->SubstrateInhib No (Likely Substrate Inhibition)

Caption: A systematic workflow to isolate the root cause of low yield. Priority is given to pH control and oxygenation before implementing complex ISPR solutions.

References
  • Habe, H., et al. (2009).[1][3][4] "Biotransformation of glycerol to D-glyceric acid by Acetobacter tropicalis." Applied Microbiology and Biotechnology.

  • Habe, H., et al. (2010).[1][3][4] "Disruption of the membrane-bound alcohol dehydrogenase-encoding gene improved glycerol use and dihydroxyacetone productivity in Gluconobacter oxydans."[3] Bioscience, Biotechnology, and Biochemistry.[3]

  • Gerstenbruch, S., et al. (2012). "Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol."[5] Applied Microbiology and Biotechnology.

  • Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2009).[1] "Application of electrodialysis to glycerate recovery from a glycerol containing model solution and culture broth." Journal of Bioscience and Bioengineering.

  • Moholkar, V.S., et al. (2017). "Process optimization and analysis of product inhibition kinetics of crude glycerol fermentation for 1,3-Dihydroxyacetone production." Bioresource Technology.

Sources

Validation & Comparative

1H NMR Spectral Analysis of D-Glyceric Acid Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Spectrum

D-glyceric acid (2,3-dihydroxypropanoic acid) is not merely a metabolic intermediate; it is a critical biomarker for rare inborn errors of metabolism, specifically D-glyceric aciduria (D-glycerate kinase deficiency).[1][2] In drug development, it serves as a chiral building block and a metabolic flux indicator in serine and fructose catabolism.

This guide moves beyond basic peak listing. We analyze the Calcium D-glycerate standard—the most stable and commercially available form—against its free acid counterpart and common impurities. We also address the inherent limitation of standard NMR: the inability to distinguish D- from L-enantiomers without derivatization, providing a validated protocol to overcome this blind spot.

Part 1: The Spectral Fingerprint (Technical Deep Dive)

The Spin System

D-glyceric acid presents an ABX spin system (or more accurately, an AMX system at high fields).

  • Chiral Center (C2): The hydroxyl group at C2 creates a chiral environment.

  • Diastereotopic Protons (C3): The two protons on C3 (H3a and H3b) are chemically non-equivalent. They do not appear as a simple doublet; rather, they exhibit distinct chemical shifts and strong geminal coupling (

    
    ) in addition to vicinal coupling (
    
    
    
    ) with H2.
Chemical Shift Data: Solvent & Form Dependency

The choice of standard form (Salt vs. Acid) and solvent dramatically alters the spectral topology.

Table 1: Comparative Chemical Shifts (ppm)

Proton AssignmentCalcium D-Glycerate (DMSO-d

)
Free D-Glyceric Acid (D

O, pH < 3)
D-Glycerate Anion (D

O, pH > 5)
Multiplicity & Coupling (Approx.)
H2 (CH-OH) 3.814.25 - 4.354.05 - 4.10dd (

Hz)
H3a (CH

-a)
3.563.85 - 3.953.75 - 3.80dd (

Hz)
H3b (CH

-b)
3.483.75 - 3.853.65 - 3.70dd (

Hz)
-OH / -COOH Broad singlets (variable)Not Observed (Exchanged)Not ObservedExchangeable

Critical Insight: In DMSO-d


, the hydroxyl protons are often visible as doublets (coupling to CH) or broad singlets. In D

O, these are exchanged, simplifying the spectrum to the C-H backbone.[3]

Part 2: Comparative Analysis of Standards

The Standard of Choice: Calcium D-Glycerate vs. Free Acid

Most researchers purchase Calcium D-glycerate because the free acid is a hygroscopic syrup that is difficult to weigh accurately for quantitative NMR (qNMR).

  • Calcium D-Glycerate (Solid):

    • Pros: Stoichiometrically stable, non-hygroscopic, easy to handle.

    • Cons: Poor solubility in D

      
      O at neutral pH.
      
    • NMR Implication: Requires DMSO-d

      
        for direct analysis or acidification  (with DCl) to dissolve in D
      
      
      
      O. Acidification converts it to the free acid in situ, shifting peaks downfield (see Table 1).
  • Free D-Glyceric Acid (Syrup/Solution):

    • Pros: Biologically relevant pH behavior.

    • Cons: Concentration is often an estimate; prone to lactonization (forming glycerolactone) which creates "ghost peaks" at different shifts.

Distinguishing from Impurities (Glycerol)

Glycerol is a common contaminant or metabolic byproduct. In low-resolution spectra, glycerol's signals overlap with D-glyceric acid's H3 protons.

  • Differentiation Strategy: Focus on the H2 proton .

    • D-Glyceric Acid: H2 is deshielded by the carbonyl group (an electron-withdrawing group), appearing downfield (>3.8 ppm).

    • Glycerol: The central methine proton appears upfield (~3.78 ppm in D

      
      O) and lacks the carbonyl anisotropy.
      

Part 3: Advanced Protocol – Chiral Differentiation

Standard 1H NMR is "chiral blind"—D-glyceric acid and L-glyceric acid produce identical spectra. To distinguish them (crucial for D-glyceric aciduria diagnosis), you must break the symmetry using a chiral derivatizing agent.

The Thiazolidine Derivatization Protocol

This method reacts the analyte with L-cysteine methyl ester to form diastereomeric thiazolidine derivatives, which are distinguishable by NMR.

Workflow Diagram:

ChiralAnalysis cluster_Result NMR Analysis (H2 Chemical Shift) Sample Unknown Glyceric Acid Sample Reaction Reaction: 60°C, 1h in Pyridine-d5 Sample->Reaction Reagent Add L-Cysteine Methyl Ester (Chiral Auxiliary) Reagent->Reaction D_Form D-Glyceric Derivative H2 Signal: δ ~4.5 ppm Reaction->D_Form If D-isomer present L_Form L-Glyceric Derivative H2 Signal: δ ~4.7 ppm Reaction->L_Form If L-isomer present

Caption: Workflow for differentiating D- vs L-glyceric acid using L-cysteine derivatization.

Protocol Steps
  • Lyophilization: Dry the this compound sample completely (remove water).

  • Mixing: Add 1.5 equivalents of L-cysteine methyl ester hydrochloride.

  • Solvent: Dissolve in Pyridine-d

    
      (acts as both solvent and base).
    
  • Incubation: Heat at 60°C for 1 hour.

  • Acquisition: Acquire 1H NMR. Focus on the H2 methine region (4.0 - 5.0 ppm). The diastereomers will show distinct chemical shifts due to the different spatial environments created by the fixed L-cysteine center.

Part 4: Experimental Workflow for Standard Analysis

For routine purity checks of Calcium D-glycerate standards.

StandardPrep Start Calcium D-Glycerate (Solid Standard) Choice Select Solvent Start->Choice Path_DMSO DMSO-d6 Choice->Path_DMSO Path_D2O D2O Choice->Path_D2O Step_DMSO Direct Dissolution (Slow, requires vortex) Path_DMSO->Step_DMSO Step_D2O Add DCl (trace) to adjust pH < 2 Path_D2O->Step_D2O Result_DMSO Salt Spectrum (OH peaks visible) Step_DMSO->Result_DMSO Result_D2O Free Acid Spectrum (Clean aliphatic region) Step_D2O->Result_D2O

Caption: Decision tree for solvent selection based on solubility and spectral requirements.

Step-by-Step Methodology
  • Weighing: Weigh ~10 mg of Calcium D-glycerate into a clean vial.

  • Solvent Addition:

    • Method A (DMSO-d

      
      ): Add 0.6 mL DMSO-d
      
      
      
      . Vortex vigorously. If the salt does not dissolve, sonicate for 5 minutes.
    • Method B (D

      
      O Acidified): Add 0.6 mL D
      
      
      
      O. The solution may be cloudy. Add 10-20
      
      
      L of 35% DCl (or HCl). The solution will clear as Ca
      
      
      is displaced and the free acid forms.
  • Reference: Add TMSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm). Avoid DSS if using Method B, as pH changes can affect DSS slightly.

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): > 10 seconds . (Crucial for qNMR as the H2 proton has a long T1 relaxation time).

    • Scans: 16 - 64.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound Calcium Dihydrate, L- (and D- forms). Inxight Drugs.[4] Retrieved from [Link]

  • Kim, Y.H., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy.[5] National Institutes of Health (NIH) / PMC. Retrieved from [Link]

  • Babij, N.R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[6] Journal of Organic Chemistry / University of Illinois. Retrieved from [Link]

  • Metabolic Support UK. D-Glyceric Aciduria.[7] Retrieved from [Link]

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A Researcher's Guide to Validating Glyceric Acid Purity: A Comparative Analysis of Ion-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The accurate determination of glyceric acid purity is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of Ion-Exclusion Chromatography (IEC) with other analytical methodologies for validating this compound purity. We will explore the fundamental principles of IEC, present a detailed, validated experimental protocol, and offer a comparative analysis against alternative techniques, supported by experimental data and authoritative references. This document is designed to equip you with the expertise to make informed decisions for your analytical needs.

The Critical Role of this compound Purity

This compound, a natural three-carbon sugar acid, is a vital intermediate in various metabolic pathways. In the realm of drug development and research, its purity is not a trivial matter. The presence of impurities can lead to erroneous experimental results, altered pharmacological activity, and potential safety concerns. Therefore, a robust and reliable analytical method for purity assessment is a critical requirement. Ion-Exclusion Chromatography (IEC) has emerged as a highly effective technique for this purpose, offering distinct advantages in the analysis of organic acids.[1]

Understanding the Mechanism of Ion-Exclusion Chromatography

Ion-Exclusion Chromatography is a powerful mode of High-Performance Liquid Chromatography (HPLC) that separates ionized or partially ionized analytes from neutral or weakly ionized ones.[2] The separation of this compound via IEC is governed by the "Donnan Exclusion" principle.[3]

The stationary phase in IEC typically consists of a sulfonated polystyrene-divinylbenzene resin.[2] This creates a negatively charged surface. When an acidic mobile phase is used, weak organic acids like this compound exist in a largely non-ionized state.[4] This allows them to partition into the pores of the stationary phase resin, resulting in their retention and subsequent separation. Conversely, highly ionized species are repelled by the negative charge of the stationary phase and are excluded from the pores, eluting more quickly.[2][5] This mechanism provides excellent selectivity for organic acids.

IEC_Mechanism cluster_column IEC Column Cross-Section cluster_pore Resin Pore Resin Stationary Phase (Sulfonated Resin) Mobile_Phase Mobile Phase Flow Glyceric_Acid This compound (Weakly Ionized) Glyceric_Acid->Pore_Space Partitions into Pore (Retained) Strong_Anion Strong Anion Impurity (Highly Ionized) Strong_Anion->Mobile_Phase Repelled by Resin (Excluded)

Caption: Mechanism of Ion-Exclusion Chromatography for this compound.

Comparative Analysis of Analytical Techniques

While IEC is a powerful tool, it is essential to understand its performance in the context of other available methods.

Analytical Method Principle Advantages Limitations
Ion-Exclusion Chromatography (IEC) Differential partitioning based on ion exclusion and size exclusion.[2]Simple aqueous mobile phases, robust, no derivatization required, excellent for polar compounds.[2]Lower sensitivity compared to mass spectrometry, requires a UV chromophore or refractive index detection.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High resolution, low sample and reagent consumption.[6]Can have issues with reproducibility, lower loading capacity.
Enzymatic Assays Highly specific enzyme-substrate reactions.[6]Excellent specificity and sensitivity for a particular analyte.[6]Only measures the target analyte, does not provide an impurity profile, enzymes can be costly and have limited stability.[7]
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.Widely available, versatile for a broad range of compounds.May require ion-pairing reagents for polar analytes like this compound, which can complicate the method and harm the column.

Validated Experimental Protocol for this compound Purity by IEC

This section provides a comprehensive, step-by-step protocol for the validation of an IEC method for this compound purity, adhering to the principles outlined in the ICH Q2(R1) guidelines.[8][9] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][10]

Instrumentation and Reagents
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis or Refractive Index (RI) detector.

  • Column: A dedicated organic acid analysis column (e.g., a sulfonated polystyrene-divinylbenzene column).

  • Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water.

  • This compound Reference Standard: A well-characterized standard of known purity.

Method Validation Workflow

Validation_Workflow Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for Analytical Method Validation.

Step-by-Step Validation Protocol

1. System Suitability Testing (SST):

  • Purpose: To ensure the chromatographic system is performing adequately for the analysis.

  • Procedure:

    • Prepare a standard solution of this compound.

    • Make five replicate injections of the standard solution.

    • Calculate the relative standard deviation (RSD) of the peak area and retention time.

  • Acceptance Criteria: RSD of peak area ≤ 2.0%, RSD of retention time ≤ 1.0%.

2. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[8]

  • Procedure (Forced Degradation):

    • Subject samples of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).

    • Analyze the stressed samples alongside an unstressed control.

    • Evaluate the chromatograms for the separation of the main this compound peak from any degradation product peaks.

  • Acceptance Criteria: The this compound peak should be spectrally pure and well-resolved from any impurity peaks.

3. Linearity and Range:

  • Purpose: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[8]

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The specified range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[8]

4. Accuracy:

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure (Spiking):

    • Prepare a sample matrix (placebo) without this compound.

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate.

    • Calculate the percent recovery at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Prepare samples at this concentration and analyze them to confirm that the precision and accuracy are acceptable.

  • Acceptance Criteria: The RSD for precision at the LOQ should be ≤ 10%.

7. Robustness:

  • Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Procedure:

    • Systematically vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze a standard solution under each modified condition.

    • Evaluate the impact on system suitability parameters.

  • Acceptance Criteria: The system suitability criteria should be met under all varied conditions.

Conclusion: The Superiority of IEC for this compound Purity

For the specific application of validating this compound purity, Ion-Exclusion Chromatography presents a compelling choice for researchers and drug development professionals. Its robust separation mechanism, which does not require complex mobile phases or derivatization, makes it a reliable and efficient method.[2] While other techniques have their merits, the combination of selectivity for organic acids, ease of use, and reproducibility positions IEC as a superior methodology for ensuring the quality and integrity of this compound in critical research and pharmaceutical applications.

References

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWHpR7Do3y3zjCliN-9VFlSo2VVg0uFSdef4EC3fpqpnISkf_azeMKuxoEDlezxbEupPfaSx__pUgwZKVdXc4TWReU9tI7bx7v1MZIWoSjTt854p9CQ8VW1NYFEkMOp4JbRPIthjrA2b89XwQeidBFD9gzXvMnnoM7wriEhFMUXJPFlQqpyVVdpJr3EVtKO6XsZWbp]
  • COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK9ayyka4Dx2d_j_GoOvXf83ww06HtS9F5xtAcjExCdZKqu9zr2u-Jq5sSL2RJ3ywHwoTMIJtWstLNRouul45A1-e-8kVVtFlgRTOridZxL9PZN3SFii66FJ9cYdHuzKz4PQ==]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
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  • ICH Q2(R1) Analytical Method Validation. [URL: https://www.scribd.
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  • Ion Exclusion - Dr. Maisch. [URL: https://www.shop.dr-maisch.com/shop/ion-exclusion]
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  • A Simple, Rapid, and Reliable Titrimetric Method for the Determination of Glycerol at Low Concentration - SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532018000601072]
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  • Determination of Glycols and Alcohols in Fermentation Broths Using Ion-Exclusion Chromatography and Pulsed Amperometric - Thermo Fisher Scientific. [URL: https://assets.thermofisher.
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  • Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. [URL: https://www.technologynetworks.com/analysis/articles/leveraging-ion-chromatography-mass-spectrometry-for-the-impurity-analysis-of-a-small-organic-346071]
  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - MDPI. [URL: https://www.mdpi.com/2304-8158/11/1/123]
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  • Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass S. [URL: https://koreascience.kr/article/JAKO201614959141753.pdf]
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  • Ion Chromatography (IC) Analysis of Glycolate in Simulated Waste - SciSpace. [URL: https://typeset.

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A Comparative Guide to Catalytic Efficiency in Glycerol Oxidation: Pt-Bi vs. Au-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of two leading catalytic systems for the valorization of glycerol: bimetallic Platinum-Bismuth (Pt-Bi) and Gold (Au)-based catalysts. As the surplus of glycerol, a primary byproduct of biodiesel production, continues to grow, its efficient conversion into high-value chemicals has become a critical objective in sustainable chemistry.[1] This document synthesizes experimental data and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance, selectivity, and operational nuances of these catalysts.

The oxidation of glycerol is a complex reaction capable of yielding a wide array of valuable C1, C2, and C3 chemicals, including dihydroxyacetone (DHA), glyceraldehyde, glyceric acid, tartronic acid, and formic acid.[2][3][4] The choice of catalyst is paramount as it dictates not only the rate of reaction but, more importantly, the distribution of these products. Here, we dissect the distinct catalytic behaviors of Pt-Bi and Au systems to guide rational catalyst selection and experimental design.

The Pt-Bi System: Precision Promotion for Dihydroxyacetone (DHA)

Platinum has long been recognized for its high activity in alcohol oxidation. However, monometallic Pt catalysts are susceptible to deactivation through the strong adsorption of intermediates and over-oxidation, which can lead to C-C bond cleavage and the formation of catalyst poisons like carbon monoxide (CO).[1][2] The introduction of Bismuth as a promoter metal dramatically alters the catalytic landscape.

Mechanism and the Role of Bismuth: The promoting effect of Bi is largely attributed to a "geometric blocking" or "third-body" effect.[5] Bi atoms deposited on the Pt surface occupy the high-energy step sites that are primarily responsible for the dissociative adsorption of glycerol and subsequent C-C bond scission.[6] This selective site-blocking strategy mitigates the formation of poisoning species and fundamentally redirects the reaction pathway.[7][8] By suppressing the pathways that lead to C-C bond breaking, the Pt-Bi system exhibits remarkable selectivity.[8]

Unparalleled Selectivity to DHA: The hallmark of the Pt-Bi catalyst is its exceptional selectivity towards dihydroxyacetone (DHA), a high-value chemical used in the cosmetics industry.[3][9] This selectivity arises because the Bi promoter facilitates the preferential oxidation of the secondary hydroxyl group in the glycerol molecule.[7][9] Density functional theory (DFT) computations and experimental results confirm that a surface Bi adatom configuration on Pt is crucial for achieving high DHA yields.[9]

Enhanced Activity and Stability: The addition of bismuth not only steers selectivity but also boosts catalytic activity. Pt-Bi catalysts have been shown to significantly lower the onset potential for glycerol electro-oxidation compared to pure Pt/C catalysts.[1] While Bi enhances stability by preventing poisoning, the catalyst can still be susceptible to deactivation, particularly under high pH conditions which may lead to the dissolution of platinum.[5]

The Gold Standard: Au-Based Catalysts for Primary Alcohol Oxidation

Gold catalysts have emerged as a powerful alternative, demonstrating high activity and unique selectivity profiles, particularly under alkaline conditions. Unlike platinum-group metals, gold is more resistant to over-oxidation, making it a robust choice for liquid-phase oxidation using O₂ as the oxidant.[4]

Mechanism and Alkaline Advantage: The catalytic prowess of Au nanoparticles is most pronounced in a basic medium.[2][4] The presence of a base like NaOH is often a prerequisite for high activity, as it facilitates the initial and rate-determining step of proton abstraction from a hydroxyl group.[2] This requirement is a key distinction from Pt-based systems, which can operate effectively in base-free conditions.[2]

Selectivity Towards C3 Acids and C-C Cleavage: In stark contrast to Pt-Bi, Au-based catalysts predominantly oxidize the primary hydroxyl groups of glycerol. This leads to a different product spectrum, with this compound (or its salt, glycerate) being the principal initial product.[4][10][11] Further oxidation can occur, leading to tartronic acid.[4] Moreover, Au catalysts are more prone to C-C bond cleavage than Pt-Bi, resulting in the formation of C2 (glycolic acid) and C1 (formic acid) products.[4][12] The selectivity can be tuned by factors such as Au particle size and the nature of the support material.[4][11]

Catalyst Stability: Gold catalysts generally exhibit excellent stability due to their intrinsic resistance to poisoning by over-oxidation.[4] However, a common deactivation pathway is the agglomeration and sintering of Au nanoparticles on the support, which reduces the active surface area over time.[4]

Head-to-Head Catalyst Comparison

The choice between Pt-Bi and Au-based catalysts is fundamentally driven by the desired end-product. For targeted synthesis of DHA, Pt-Bi is the unequivocal choice. For producing this compound and its derivatives, Au catalysts are superior.

FeaturePt-Bi CatalystsAu-Based Catalysts
Primary Product Dihydroxyacetone (DHA)[3][7]This compound / Glycerate[4][10]
Reaction Pathway Selective oxidation of secondary -OH group[9]Preferential oxidation of primary -OH group[4]
Optimal pH Effective in base-free (acidic/neutral) conditions[2][3]Requires alkaline (basic) conditions for high activity[2][4]
C-C Bond Cleavage Suppressed by Bi promoter[8]More prevalent, leading to C1/C2 products[4]
Key Feature Bismuth acts as a geometric site-blocker[5][7]High activity and stability in alkaline media[4]
Deactivation Pt dissolution at high pH; poisoning (reduced)[5]Au nanoparticle agglomeration/sintering[4]

It is noteworthy that bimetallic systems combining both metals, such as Pt-Au, have been developed to harness synergistic effects, resulting in catalysts that are highly active even in the absence of a base.[2]

Visualizing the Reaction Pathways

The distinct selectivities of the two catalyst systems can be visualized through their dominant reaction pathways.

PtBi_Pathway Glycerol Glycerol DHA Dihydroxyacetone (DHA) (Major Product) Glycerol->DHA Pt-Bi cat. Oxidation of Secondary -OH GLAD Glyceraldehyde (GLAD) (Minor Product) Glycerol->GLAD Oxidation of Primary -OH Further_Ox Further Oxidation (Suppressed) DHA->Further_Ox GLAD->Further_Ox

Caption: Glycerol oxidation pathway on Pt-Bi catalysts, favoring DHA.

Au_Pathway Glycerol Glycerol GLAD Glyceraldehyde Glycerol->GLAD Au cat. + OH- Oxidation of Primary -OH Cleavage_Products C1/C2 Products (Formic Acid, Glycolic Acid) Glycerol->Cleavage_Products C-C Cleavage Glyceric_Acid This compound (Major Product) GLAD->Glyceric_Acid Further Oxidation Tartronic_Acid Tartronic Acid Glyceric_Acid->Tartronic_Acid Glyceric_Acid->Cleavage_Products C-C Cleavage

Caption: Glycerol oxidation pathway on Au catalysts, favoring this compound.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail validated methodologies for catalyst synthesis, performance evaluation, and product analysis.

Experimental Workflow Overview

Workflow cluster_prep 1. Catalyst Preparation cluster_eval 2. Electrochemical Evaluation cluster_analysis 3. Product Analysis Synth_PtBi Pt-Bi/C Synthesis (Co-impregnation) CV Cyclic Voltammetry (CV) - Activity Screening Synth_PtBi->CV Synth_Au Au/C Synthesis (Sol-immobilization) Synth_Au->CV CA Chronoamperometry (CA) - Stability Test CV->CA Select best catalyst Sampling Collect Electrolyte Post-Reaction CA->Sampling HPLC HPLC Analysis - Separation & Quantification Sampling->HPLC

Caption: Standard workflow for catalyst synthesis and evaluation.

Protocol 1: Synthesis of Carbon-Supported Pt-Bi Catalyst (Pt-Bi/C)

This protocol describes a co-impregnation/chemical reduction method for preparing a 5 wt% Pt, 1 wt% Bi on activated carbon (AC) catalyst.

  • Support Pre-treatment: Dry activated carbon (high surface area) at 120°C for 4 hours to remove moisture.

  • Precursor Solution: Prepare an aqueous solution containing calculated amounts of H₂PtCl₆·6H₂O (chloroplatinic acid) and Bi(NO₃)₃·5H₂O (bismuth nitrate pentahydrate). Ensure complete dissolution.

  • Impregnation: Add the pre-treated activated carbon to the precursor solution. Stir the slurry vigorously for 6 hours at room temperature to ensure uniform impregnation of the metal salts onto the support.

  • Reduction: While stirring, slowly add a 3-fold molar excess of freshly prepared 0.5 M sodium borohydride (NaBH₄) solution dropwise to the slurry. The color change indicates the reduction of metal ions. Continue stirring for 2 hours.

  • Washing and Drying: Filter the resulting catalyst powder and wash thoroughly with copious amounts of deionized water until the filtrate is free of chloride ions (test with AgNO₃). Dry the catalyst in a vacuum oven at 80°C overnight.

  • Characterization: Characterize the final Pt-Bi/AC catalyst using techniques like TEM (for particle size and dispersion), XRD (for crystal structure), and ICP-OES (for actual metal loading).

Protocol 2: Synthesis of Carbon-Supported Au Catalyst (Au/C)

This protocol outlines a sol-immobilization method, which allows for good control over nanoparticle size.[13]

  • Gold Sol Preparation: To a vigorously stirred aqueous solution of HAuCl₄, add a solution of a stabilizing agent, such as polyvinyl alcohol (PVA).[13]

  • Reduction: Rapidly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to the gold-PVA solution. A color change from yellow to ruby red indicates the formation of a gold nanoparticle sol.[13] Continue stirring for 1 hour.

  • Immobilization: Add a pre-determined amount of activated carbon support to the gold sol under continuous stirring. Adjust the pH of the slurry to ~2 using dilute H₂SO₄ to facilitate the deposition of the gold nanoparticles onto the carbon support.

  • Washing and Drying: After stirring for 2 hours, filter the catalyst, wash extensively with deionized water, and dry in an oven at 100°C overnight.

  • Characterization: Analyze the final Au/C catalyst using TEM, XRD, and ICP-OES to confirm particle size, structure, and gold loading.

Protocol 3: Electrochemical Performance Evaluation
  • Ink Preparation: Prepare a catalyst ink by ultrasonically dispersing 5 mg of the catalyst powder (e.g., Pt-Bi/C) in a solution containing 1 mL of isopropanol and 20 µL of Nafion® solution (5 wt%).

  • Working Electrode: Deposit a precise volume (e.g., 10 µL) of the catalyst ink onto a polished glassy carbon electrode and allow it to dry at room temperature.

  • Electrochemical Cell: Assemble a standard three-electrode cell consisting of the catalyst-modified working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE).

  • Cyclic Voltammetry (CV): Record CVs in the electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) with and without 0.1 M glycerol. Scan the potential at 50 mV/s to determine the onset potential for glycerol oxidation and the peak current density, which are indicators of catalytic activity.[14]

  • Chronoamperometry (CA): To assess stability, hold the electrode at a constant potential (e.g., 0.6 V vs. RHE) in the glycerol-containing electrolyte for an extended period (e.g., 3600 s) and record the current decay over time.[1] A slower current decay indicates higher stability.

Protocol 4: Product Analysis via HPLC

Accurate quantification of glycerol oxidation products is crucial and is typically achieved using High-Performance Liquid Chromatography (HPLC).[15][16][17]

  • Sample Collection: After the electrochemical test (e.g., chronoamperometry), collect a sample of the electrolyte.

  • HPLC System: Use an HPLC system equipped with an ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) suitable for separating organic acids and alcohols.

  • Mobile Phase: Use an isocratic mobile phase, typically a dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄), at a constant flow rate (e.g., 0.6 mL/min).[18]

  • Detection: Employ a Refractive Index Detector (RID) for alcohols and a UV-Vis or Diode Array Detector (DAD) at a low wavelength (e.g., 210 nm) for carboxylic acids and carbonyl compounds.[15][16][18]

  • Quantification: Prepare calibration curves for all expected products (glycerol, DHA, this compound, formic acid, etc.) using standard solutions. Quantify the concentrations in the reaction sample by comparing peak areas to the calibration curves.

  • Validation: Be aware of potential challenges like the co-elution of certain products (e.g., formic acid and DHA) and validate the method by using multiple detectors or adjusting chromatographic conditions to ensure accurate identification.[15][19]

References

  • Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. ACS Omega.
  • Exploring the Effect of Au/Pt Ratio on Glycerol Oxidation in Presence and Absence of a Base. Catalysts.
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